molecular formula C14H18O7 B3280409 beta-D-Galactopyranoside, methyl, 6-benzoate CAS No. 71454-33-6

beta-D-Galactopyranoside, methyl, 6-benzoate

Cat. No.: B3280409
CAS No.: 71454-33-6
M. Wt: 298.29 g/mol
InChI Key: IYYLWUBYNBJYNW-OIRVYTLQSA-N
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Description

Beta-D-Galactopyranoside, methyl, 6-benzoate, also known as Methyl β-D-galactoside, is a type of carbohydrate ester. It is a weak substrate and effective inducer of beta-D-galactosidase . It is a β-D-galactopyranoside having a methyl substituent at the anomeric position .


Synthesis Analysis

Methyl β-D-galactopyranoside (MGP) can be treated with various acyl halides to produce 6- O -acyl MGP esters by direct acylation method with an excellent yield . The 6- O -MGP esters can be further modified into 2,3,4-tri- O -acyl MGP esters containing a wide variety of functionalities in a single molecular framework .


Molecular Structure Analysis

The chemical structures of the newly synthesized compounds were elucidated by analyzing their physicochemical, elemental, and spectroscopic data . The molecular structure of Methyl β-D-galactopyranoside can be represented by the empirical formula C7H14O6 .


Chemical Reactions Analysis

Methyl β-D-galactopyranoside is involved in the metabolism of 2-deoxygalactose . It can react with various acyl halides to produce 6- O -acyl MGP esters .


Physical And Chemical Properties Analysis

Methyl β-D-galactopyranoside is a white to pale cream crystalline powder or powder . It is soluble in water and methanol . The melting point is between 176-179 °C .

Mechanism of Action

While specific details on the mechanism of action for Beta-D-Galactopyranoside, methyl, 6-benzoate are not available, it is known that Methyl β-D-galactopyranoside is a weak substrate and effective inducer of beta-D-galactoside .

Safety and Hazards

Methyl β-D-galactopyranoside should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition. It should be protected from heat and kept refrigerated . Contact with skin and eyes should be avoided. Inhalation and ingestion should also be avoided. If swallowed, immediate medical assistance should be sought .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O7/c1-19-14-12(17)11(16)10(15)9(21-14)7-20-13(18)8-5-3-2-4-6-8/h2-6,9-12,14-17H,7H2,1H3/t9-,10+,11+,12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYLWUBYNBJYNW-OIRVYTLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269689
Record name β-D-Galactopyranoside, methyl, 6-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71454-33-6
Record name β-D-Galactopyranoside, methyl, 6-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71454-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Galactopyranoside, methyl, 6-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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